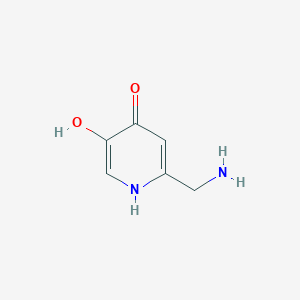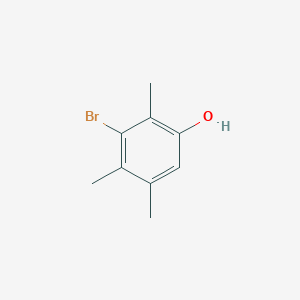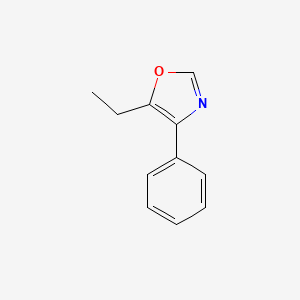
1-(2-Bromoethoxymethyl)-4-fluorobenzene
Vue d'ensemble
Description
1-(2-Bromoethoxymethyl)-4-fluorobenzene is an organic compound with the molecular formula C9H10BrFO. This compound is characterized by the presence of a benzene ring substituted with a 2-bromoethoxy group and a fluorine atom. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromoethoxymethyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromoethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include ethoxy-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethoxymethyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethoxymethyl)-4-fluorobenzene involves its interaction with specific molecular targets. The bromoethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by affecting the electron density on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-[(2-bromoethoxy)methyl]-4-methoxy-
- Benzene, 1-bromo-2-methoxy-
- Benzene, (2-bromoethoxy)-
Uniqueness
1-(2-Bromoethoxymethyl)-4-fluorobenzene is unique due to the presence of both a bromoethoxy group and a fluorine atom. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H10BrFO |
|---|---|
Poids moléculaire |
233.08 g/mol |
Nom IUPAC |
1-(2-bromoethoxymethyl)-4-fluorobenzene |
InChI |
InChI=1S/C9H10BrFO/c10-5-6-12-7-8-1-3-9(11)4-2-8/h1-4H,5-7H2 |
Clé InChI |
DWAFYFOWJVITKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COCCBr)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
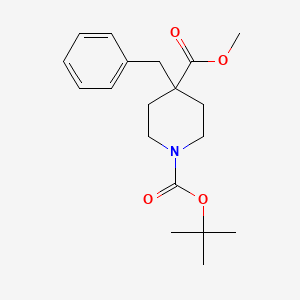
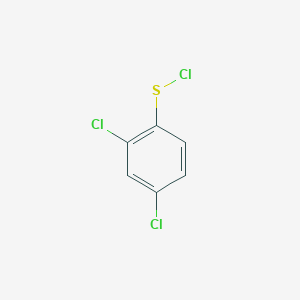
![Ethanone, 1-[4-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B8649272.png)
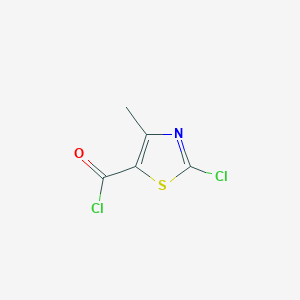
![4-N-[2-(dimethylamino)ethyl]-4-N-methylbenzene-1,4-diamine](/img/structure/B8649283.png)
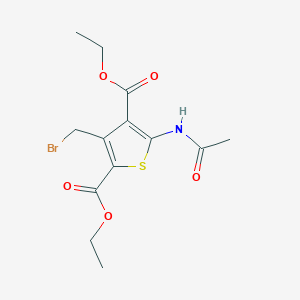
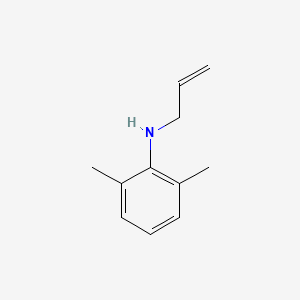
![2-{2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]phenyl}thiazolidine](/img/structure/B8649307.png)
